

# An In-depth Technical Guide to (S)-1-Prolylpiperazine: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-1-Prolylpiperazine

Cat. No.: B15308870

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**(S)-1-Prolylpiperazine**, a chiral molecule incorporating the foundational structures of both L-proline and piperazine, represents a significant scaffold in medicinal chemistry. Its unique combination of a rigid pyrrolidine ring and a versatile piperazine moiety offers a framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential synthesis, based on available data for the compound and its close structural analogs.

## Chemical Identity and Properties

While specific experimental data for **(S)-1-Prolylpiperazine** is limited in publicly accessible databases, its chemical properties can be inferred from its constituent parts and data from closely related compounds. The systematic IUPAC name for **(S)-1-Prolylpiperazine** is (S)-piperazin-1-yl(pyrrolidin-2-yl)methanone.

For the purpose of providing quantitative data, information for the closely related N-methylated analog, (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, and the racemic N-methylated analog, (4-Methyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone, is presented below. It is important to note that the addition of the methyl group will slightly alter the physicochemical properties.

Table 1: Chemical Identifiers and Properties of **(S)-1-Prolylpiperazine** Analogs

Property	(4-Methyl-piperazin-1-yl)- (S)-pyrrolidin-2-yl- methanone	(4-Methyl-piperazin-1-yl)- pyrrolidin-2-yl-methanone (Racemic)
CAS Number	100158-68-7	116818-82-7[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>19</sub> N <sub>3</sub> O	C <sub>10</sub> H <sub>19</sub> N <sub>3</sub> O[1][2]
Molecular Weight	197.28 g/mol	197.28 g/mol [1]
IUPAC Name	(4-methylpiperazin-1-yl)-((2S)- pyrrolidin-2-yl)methanone	(4-methylpiperazin-1-yl) (pyrrolidin-2-yl)methanone
SMILES	CN1CCN(C(=O) [C@H]2CCCN2)CC1	CN1CCN(C(=O)C2CCCN2)CC 1[2]
InChI	InChI=1S/C10H19N3O/c1-12- 5-7-13(8-6-12)10(14)9-3-2-4- 11-9/h9,11H,2- 8H2,1H3/t9-/m0/s1	InChI=1S/C10H19N3O/c1-12- 5-7-13(8-6-12)10(14)9-3-2-4- 11-9/h9,11H,2-8H2,1H3[2]
InChI Key	Not Available	FXYNRDLXGBFSTB- UHFFFAOYSA-N[2]

Note: The data for the non-methylated **(S)-1-Prolylpiperazine** is not readily available in the searched resources. The properties listed above for the N-methylated analogs are expected to be very similar to the target compound, with minor differences in molecular weight and polarity.

## Chemical Structure

**(S)-1-Prolylpiperazine** consists of an L-proline residue where the carboxyl group forms an amide linkage with one of the nitrogen atoms of a piperazine ring. The stereochemistry of the proline is retained, conferring chirality to the entire molecule.

Figure 1: 2D Structure of **(S)-1-Prolylpiperazine**

## Experimental Protocols: A Representative Synthesis

A specific, detailed experimental protocol for the synthesis of **(S)-1-Prolylpiperazine** is not readily available in the surveyed literature. However, a standard and widely applicable method

for its synthesis would involve the coupling of a protected L-proline derivative with piperazine, followed by deprotection. The following is a representative protocol based on common amide bond formation techniques.

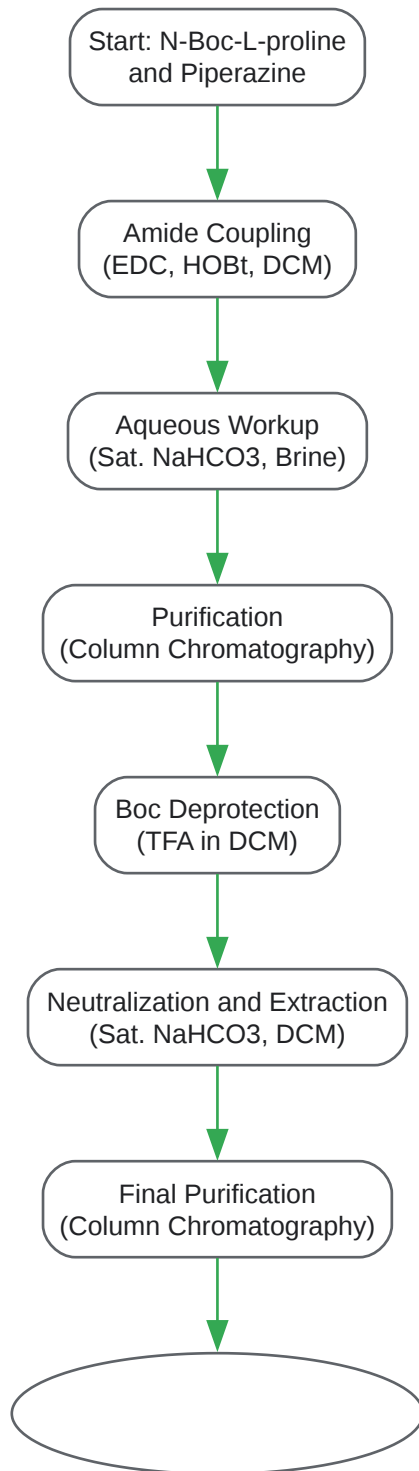
Objective: To synthesize (S)-piperazin-1-yl(pyrrolidin-2-yl)methanone.

Materials:

- N-Boc-L-proline
- Piperazine (excess)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and methanol (for chromatography)

Workflow Diagram:

## Synthesis Workflow for (S)-1-Prolylpiperazine



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Figure 2: General Synthesis Workflow

Procedure:

- Amide Coupling:
  - To a solution of N-Boc-L-proline (1 equivalent) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents).
  - Stir the mixture at room temperature for 30 minutes.
  - Add a solution of piperazine (3-5 equivalents, excess to minimize di-acylation) in DCM to the reaction mixture.
  - Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Workup and Purification of Protected Intermediate:
  - Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by silica gel column chromatography to obtain N-Boc-(**S**)-1-Prolylpiperazine.
- Deprotection:
  - Dissolve the purified N-Boc-(**S**)-1-Prolylpiperazine in DCM.
  - Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
- Final Workup and Purification:
  - Remove the solvent and excess TFA under reduced pressure.
  - Dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.

- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
- If necessary, purify the final product, **(S)-1-Prolylpiperazine**, by silica gel column chromatography using a mixture of ethyl acetate and methanol as the eluent.

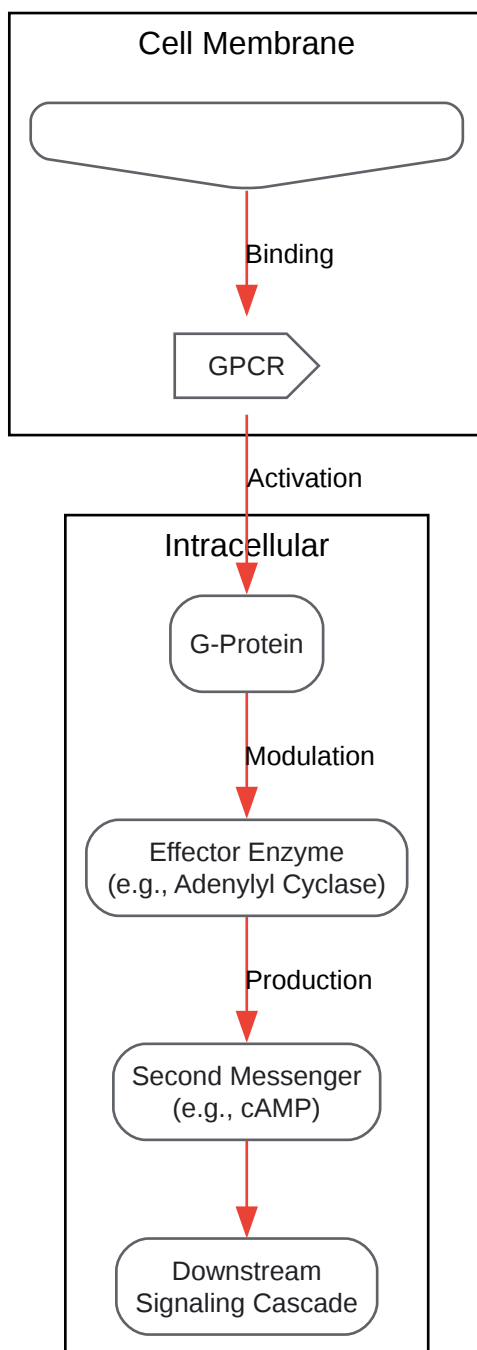
## Potential Biological Activity and Signaling Pathways

Specific biological data for **(S)-1-Prolylpiperazine** is not extensively documented in the available literature. However, the constituent moieties, proline and piperazine, are prevalent in a vast number of biologically active compounds.

- Piperazine Derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antipsychotic, antihistaminic, antianginal, antidepressant, and anticancer effects. The two nitrogen atoms in the piperazine ring can interact with various biological targets.
- Proline and its derivatives are crucial components of peptides and proteins, often inducing specific secondary structures. Proline-rich motifs are known to be involved in protein-protein interactions.

Given these general activities, **(S)-1-Prolylpiperazine** could potentially interact with a variety of biological targets. A hypothetical signaling pathway involvement could be as an antagonist or agonist at a G-protein coupled receptor (GPCR), a common target for piperazine-containing drugs.

Hypothetical Signaling Pathway Diagram:



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- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-1-Prolyl piperazine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15308870#s-1-prolyl piperazine-chemical-properties-and-structure]

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